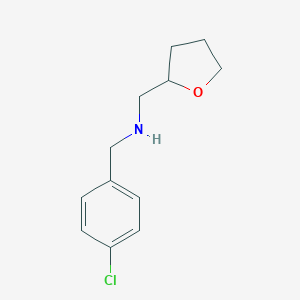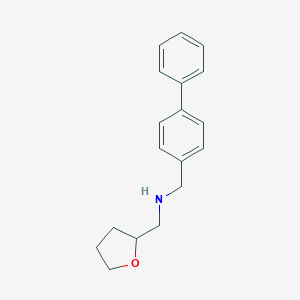![molecular formula C10H11N3O5 B185624 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid CAS No. 5262-88-4](/img/structure/B185624.png)
4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid, also known as NPHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPHBA is a hydrazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
科学的研究の応用
4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has been shown to have anticancer properties by inhibiting the activity of histone deacetylase enzymes. It has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has been shown to have herbicidal properties and can be used as a potential herbicide. In environmental science, 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has been studied for its potential use as a sensor for detecting heavy metal ions in water.
作用機序
The mechanism of action of 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid involves the inhibition of histone deacetylase enzymes. Histone deacetylase enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones. 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid inhibits the activity of these enzymes, leading to the accumulation of acetylated histones and the upregulation of gene expression.
Biochemical and Physiological Effects:
4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid inhibits cell proliferation and induces apoptosis by regulating the expression of various genes. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In agricultural settings, 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has been shown to inhibit the growth of various weeds by disrupting their metabolic pathways.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid in lab experiments is its high specificity towards histone deacetylase enzymes. This makes it an ideal tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid is its potential toxicity towards non-target cells. Careful optimization of the concentration and exposure time is necessary to minimize the toxicity of 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid towards non-target cells.
将来の方向性
There are several future directions for the study of 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid. One potential direction is the development of more potent and selective inhibitors of histone deacetylase enzymes based on the structure of 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid. Another direction is the study of the potential use of 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid as a therapeutic agent for various diseases such as cancer and inflammation. In addition, the use of 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid as a sensor for detecting heavy metal ions in water can be further explored for environmental applications.
Conclusion:
In conclusion, 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields of pure 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid. 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has been studied extensively for its potential applications in medicine, agriculture, and environmental science. Its mechanism of action involves the inhibition of histone deacetylase enzymes, leading to various biochemical and physiological effects. 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has advantages and limitations for lab experiments, and several future directions for its study can be explored.
合成法
The synthesis of 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid. The synthesis method has been optimized to obtain high yields of 4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid with high purity.
特性
CAS番号 |
5262-88-4 |
|---|---|
製品名 |
4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid |
分子式 |
C10H11N3O5 |
分子量 |
253.21 g/mol |
IUPAC名 |
4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11N3O5/c14-9(5-6-10(15)16)12-11-7-3-1-2-4-8(7)13(17)18/h1-4,11H,5-6H2,(H,12,14)(H,15,16) |
InChIキー |
SHPVJNLKZALSLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NNC(=O)CCC(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)NNC(=O)CCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)











![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)